molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1266970
CAS RN: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole involves the use of copper (II) chloride dihydrate in dimethyl sulfoxide at 100℃ for 7 hours . Another method involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate at 110℃ for 10 minutes under microwave irradiation .


Molecular Structure Analysis

The linear formula of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is C12H12BrN . The InChI Code is SGYJGCFMAGWFCF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .


Physical And Chemical Properties Analysis

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole has a boiling point of 378.7C at 760 mmHg . It has a flash point of 182.8 . The compound is moderately soluble with a solubility of 0.0107 mg/ml .

Scientific Research Applications

Chemical Synthesis

“6-bromo-2,3,4,9-tetrahydro-1H-carbazole” is used in chemical synthesis . It has a CAS Number of 21865-50-9 and a molecular weight of 250.14 . It is a solid substance stored in dry conditions at room temperature .

Oxidation Studies

This compound has been used in chemo- and regioselective oxidation studies . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Biological Activity

Tetrahydrocarbazole derivatives, such as “6-bromo-2,3,4,9-tetrahydro-1H-carbazole”, have exhibited a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Functionalization Studies

A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Synthesis of Tetrahydrocarbazolones

“6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” was obtained from “6-bromo-2,3,4,9-tetrahydro-1H-carbazole” according to a specific method . This shows its potential use in the synthesis of tetrahydrocarbazolones .

Boron Tribromide Reactions

Although not directly related to “6-bromo-2,3,4,9-tetrahydro-1H-carbazole”, peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes (6) react with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives . This suggests potential reactivity of “6-bromo-2,3,4,9-tetrahydro-1H-carbazole” with boron tribromide.

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGCFMAGWFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296443
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

21865-50-9
Record name 21865-50-9
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Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE
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Synthesis routes and methods I

Procedure details

Cyclohexanone (1.16 mL, 11.2 mmol) and 4-bromo-phenylhydrazine hydrochloride (2.50 g, 11.2 mmol) were refluxed in cyclohexanone (18 mL) and acetic acid (AcOH) (12 L) for 24 h. The reaction mixture was treated with saturated sodium bicarbonate (Na2CO3) and extracted with ethyl acetate, dried (Na2CO3) and concentrated. The product was purified by column chromatography, giving 479 mg of compound 30 as a solid.
Quantity
12 L
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2.5 g
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18 mL
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1.16 mL
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Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask was charged with 1-(4-bromophenyl)-2-cyclohexylidenehydrazine (11 g, 41.35 mmol, 1.00 equiv) and conc. HCl (150 mL). The resulting mixture was heated to 60° C. in an oil bath for 4 hours. The reaction progress was monitored by TLC (EtOAc:PE=1:1). Upon completion, the reaction mixture was cooled down to room temperature. The pH was adjusted to 8 with aqueous sodium hydroxide. The resulting mixture was then extracted with ethyl acetate (5×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with ethyl acetate/petroleum ether (1/10) affording 3-bromo-6,7,8,9-tetrahydro-5H-carbazole as yellow solid (10 g, 97%).
Quantity
11 g
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150 mL
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Synthesis routes and methods III

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (5.398 g, 24.15 mmol) was reacted with cyclohexanone (2.257 g, 23 mmol) in ethanol (60 ml) to give the product (4.871 g, 19.473 mmol, 85%) as a white solid, mp 148-151° C. 1H NMR (DMSO-d6) δ 1.74-1.83 (m, 4H), 2.57 (t, J=6.0 Hz, 2H), 2.68 (t, J=5.7 Hz, 2H), 7.06 (dd, J=1.8, 8.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 10.84 (s, 1H); [ESI(−)], m/z 248/250 (M−H)−.
Quantity
5.398 g
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reactant
Reaction Step One
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2.257 g
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reactant
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60 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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